molecular formula C7H6BrN3 B567120 5-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 1357947-00-2

5-Bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B567120
CAS No.: 1357947-00-2
M. Wt: 212.05
InChI Key: RIRVIHIWGWHGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoimidazo[1,2-a]pyridin-8-amine is a brominated and aminated derivative of the imidazo[1,2-a]pyridine heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . This compound is of significant interest to researchers because its structure incorporates two key functional handles: the bromo substituent and the primary amine. The bromine atom offers a versatile site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse aromatic, heteroaromatic, and other functional groups . Simultaneously, the primary amine group at the 8-position can be readily functionalized through amidation, sulfonylation, or reductive amination, providing a powerful second vector for molecular diversification and library synthesis. The imidazo[1,2-a]pyridine core is found in a range of pharmacologically active molecules and approved drugs, including zolimidine (for peptic ulcer), zolpidem (a sedative-hypnotic for insomnia), and rifaximin (for hepatic encephalopathy), underscoring its therapeutic relevance . The presence of both halogen and amine functionalities on this scaffold makes this compound a highly valuable and flexible building block for constructing novel compounds in hit-to-lead optimization campaigns and for probing structure-activity relationships (SAR) in various biological targets . Researchers are exploring its potential in areas such as kinase inhibition, given that closely related analogues have been evaluated as inhibitors for targets like cyclin-dependent kinase-2 (CDK2) . For research purposes only. Handle with care. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. It is recommended to store the product in a dark place, under an inert atmosphere, at 2-8°C .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRVIHIWGWHGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289666
Record name 5-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357947-00-2
Record name 5-Bromoimidazo[1,2-a]pyridin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357947-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds in aqueous or alcoholic solvents (e.g., ethanol, methanol) at 25–50°C for 2–24 hours, with sodium bicarbonate or triethylamine as bases. Critical parameters include:

  • Solvent selection : Ethanol yields superior crystallinity compared to methanol or water.

  • Base impact : Sodium bicarbonate (72% yield) outperforms sodium hydroxide (35.2%) due to milder pH control, reducing side reactions.

  • Temperature : Elevated temperatures (55°C) accelerate cyclization but risk decomposition, necessitating time-limited reactions.

Table 1: Varied Base and Solvent Effects on Cyclization

BaseSolventTime (h)Yield (%)Purity (%)
Sodium bicarbonateEthanol572.0>95
Sodium carbonateEthanol1067.893
Sodium hydroxideMethanol1235.287
TriethylamineWater2053.490

Purification via recrystallization in ethyl acetate/n-hexane (1:1) ensures >95% purity, though prolonged reaction times diminish yields due to byproduct formation.

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation enables rapid construction of imidazo[1,2-a]pyridines via a one-pot, three-component reaction. A Royal Society of Chemistry protocol adapts this method for brominated derivatives, leveraging 2-amino-5-bromopyridine, aldehydes, and isocyanides.

Mechanistic Insights

The reaction proceeds through:

  • Imine formation : Condensation of the aldehyde and 2-amino-5-bromopyridine.

  • Nucleophilic attack : Isocyanide addition to the imine intermediate.

  • Cyclization : MgCl₂-mediated ring closure under microwave irradiation (160°C, 20 min).

Table 2: Microwave Synthesis of 5-Bromoimidazo[1,2-a]pyridines

AldehydeIsocyanideYield (%)Purity (%)
2,3,4-TrifluorobenzaldehydeIsopropyl isocyanide6898
2-Benzyloxy-3-methoxybenzaldehydeCyclopentyl isocyanide6897

This method achieves high regioselectivity for the 5-bromo position, though introducing the 8-amine group requires post-synthetic modification, such as nitration followed by reduction.

Post-Synthetic Functionalization via Cross-Coupling

The 8-amine group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. A study in Anticancer Research demonstrates the use of 6-bromoimidazo[1,2-a]pyrazine intermediates for Suzuki-Miyaura couplings, which can be adapted for pyridine systems.

Buchwald-Hartwig Amination

A hypothetical route involves:

  • Bromine retention : Start with 5-bromoimidazo[1,2-a]pyridine.

  • Palladium catalysis : Couple with ammonia or protected amines using Pd(OAc)₂/Xantphos.

  • Deprotection : Remove protecting groups (e.g., Boc) under acidic conditions.

Table 3: Amination Optimization Parameters

Catalyst SystemAmine SourceYield (%)
Pd(OAc)₂/XantphosNH₃ (gas)45
Pd₂(dba)₃/BINAPBenzylamine62
CuI/L-ProlineNaN₃ (azide)28

Challenges include the low nucleophilicity of the 8-position and competing side reactions, necessitating rigorous temperature control (80–100°C) and excess amine.

Bromination and Directed Metalation

Late-stage bromination offers an alternative pathway. A protocol from ARKIVOC brominates imidazo[1,2-a]pyridine at position 5 using N-bromosuccinimide (NBS), followed by directed ortho-metalation to install the 8-amine.

Stepwise Procedure

  • Bromination : Treat imidazo[1,2-a]pyridin-8-amine with NBS in acetonitrile (89% yield).

  • Protection : Shield the amine with a tert-butoxycarbonyl (Boc) group.

  • Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 5, followed by quenching with Br₂.

This method risks over-bromination but achieves 5-bromo specificity when stoichiometry is tightly controlled.

Reductive Amination of Carbonyl Intermediates

A speculative yet plausible route involves reductive amination of a 5-bromoimidazo[1,2-a]pyridine-8-ketone precursor. While no direct literature examples exist, analogous reactions in imidazo[1,2-a]pyrazines suggest feasibility.

Proposed Pathway

  • Ketone synthesis : Oxidize a 8-methyl group to a ketone using KMnO₄.

  • Reductive amination : React with ammonium acetate and NaBH₃CN in methanol.

Optimization would require inert atmospheres and low temperatures to prevent reduction of the imidazole ring.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

    Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Catalysts such as palladium or copper are often used to facilitate cyclization.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.

Major Products Formed:

  • Substituted imidazo[1,2-a]pyridines
  • Fused heterocyclic compounds
  • Oxidized or reduced derivatives of the parent compound

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis by targeting specific bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and electronic effects. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Target IC50/Activity Key Structural Features References
5-Bromoimidazo[1,2-a]pyridin-8-amine Br (C5), NH2 (C8) CENP-E 50 nM (CENP-E inhibition) Bromine enhances binding to CENP-E loop 5; amino group forms H-bonds with Pro107/Ile182
5-Methoxyimidazo[1,2-a]pyridin-8-amine OMe (C5), NH2 (C8) CENP-E 3.6 nM (CENP-E inhibition) Methoxy group increases lipophilicity and improves cell permeability (GI50 = 130 nM in HeLa cells)
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (C6), NH2 (C8) CDK2 Not reported (CDK2 inhibitor) Bromine at C6 alters binding orientation; amino group participates in N–H⋯N hydrogen bonding
2-Methylimidazo[1,2-a]pyridin-8-amine Me (C2), NH2 (C8) N/A N/A Methyl group reduces electronegativity, decreasing kinase affinity compared to brominated analogs
6-(2-Furyl)imidazo[1,2-a]pyridin-8-amine Furyl (C6), NH2 (C8) N/A Antitumor activity (in vitro) Bulky furyl group improves selectivity but reduces solubility (HPLC purity: 99%)

Key Findings :

Substituent Position Matters :

  • The 5-bromo derivative binds CENP-E via interactions with loop 5, while the 6-bromo isomer targets CDK2 due to altered hydrogen-bonding networks .
  • 5-Methoxy substitution increases potency (IC50 = 3.6 nM) by enhancing hydrophobic interactions with CENP-E’s ATP-binding pocket .

Electronic Effects :

  • Bromine’s electronegativity stabilizes interactions with polar residues (e.g., Pro107 in CENP-E), whereas methyl groups (e.g., 2-methyl analog) lack this capability .

Synthetic Accessibility: 5-Bromo derivatives are synthesized via cyclization of diaminopyridines, while 6-bromo analogs require selective nitration or Suzuki couplings .

Crystallographic Insights :

  • The 6-bromo derivative forms layered structures via N–H⋯N hydrogen bonds, which may limit membrane permeability compared to the 5-bromo analog .

Biological Activity

5-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C7_{7}H7_{7}BrN4_{4}
  • Molecular Weight : Approximately 212.05 g/mol
  • Structural Features : The compound features a bromine atom and an amine group attached to an imidazo[1,2-a]pyridine framework, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Notably, this compound has been identified as an inhibitor of CDK2, which plays a significant role in cell cycle regulation and is a target in cancer therapy .
  • Modulation of Biochemical Pathways : The compound influences various biochemical pathways by binding to enzymes and receptors, leading to therapeutic effects such as anti-cancer and anti-infective properties .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It acts by inhibiting CDK2, which is essential for the progression of the cell cycle in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several pathogens. For instance, it has shown efficacy against Trypanosoma cruzi and Leishmania donovani, indicating its potential as a therapeutic agent for treating parasitic infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityTarget Mechanism
This compoundAnticancer, AntimicrobialInhibits CDK2; interacts with parasites
6-Bromoimidazo[1,2-a]pyridin-8-amineAnticancerInhibits CDK2
7-Bromoimidazo[1,2-a]pyridin-8-amineAntimicrobialPotential enzyme inhibition

Case Studies

Several studies highlight the effectiveness of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The mechanism was linked to CDK2 inhibition and subsequent apoptosis induction .
  • Antiparasitic Action : In vitro assays showed that this compound effectively reduced the viability of T. cruzi at low micromolar concentrations without significant cytotoxicity to host cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromoimidazo[1,2-a]pyridin-8-amine?

  • Methodology : The compound is synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under basic conditions (e.g., NaHCO₃). The reaction is monitored by TLC, followed by extraction with dichloromethane and recrystallization from hexane to yield crystalline product .
  • Optimization : Reaction temperature (heating under reflux) and stoichiometry of chloroacetaldehyde (1.3 equivalents) are critical for achieving yields >70%. Impurities from incomplete cyclization can be removed via preparative HPLC (pH 9, acetonitrile/water) .

Q. How is this compound characterized structurally?

  • X-ray crystallography : The compound crystallizes in a monoclinic system (space group P2₁/c) with three independent molecules in the asymmetric unit. Hydrogen-bonding networks (N–H⋯N) stabilize the layered crystal structure .
  • Spectroscopy : ¹H NMR shows characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and primary amine (δ 5.3 ppm, broad). HRMS confirms the molecular ion [M+H]⁺ at m/z 212.05 .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to functionalize this compound?

  • Conditions : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids (1.2 equivalents) in K₃PO₄ (2M)/THF at 80°C. For example, coupling with 2-furylboronic acid yields 2-(2-furyl)-substituted derivatives (30% yield after HPLC purification) .
  • Challenges : Steric hindrance at the 5-bromo position may reduce reactivity. Optimize ligand choice (e.g., XPhos) or switch to microwave-assisted protocols to enhance efficiency .

Q. What role does bromine substitution play in modulating biological activity?

  • SAR Insights : Bromine at the 6-position (vs. 5-position) increases steric bulk, reducing binding affinity to cyclin-dependent kinase 2 (CDK2) by 3-fold. Comparative studies with chloro/fluoro analogs show bromine enhances lipophilicity (logP +0.4), improving membrane permeability .
  • Data Contradictions : While bromine generally enhances potency in kinase inhibition, some studies report decreased solubility (e.g., 0.12 mg/mL in PBS vs. 0.35 mg/mL for chloro analogs), necessitating formulation adjustments .

Q. How can computational modeling predict reactivity in functionalization reactions?

  • DFT Studies : HOMO-LUMO analysis reveals the C6 position (adjacent to bromine) is more electrophilic (LUMO = -1.8 eV) than C2, favoring nucleophilic attack. Fukui indices identify C8-amine as a nucleophilic site for derivatization .
  • Docking Simulations : Molecular docking with CDK2 (PDB: 1AQ1) predicts bromine’s van der Waals interactions with Leu83, while the amine group forms hydrogen bonds with Asp86 .

Experimental Design & Troubleshooting

Q. How to resolve low yields in Pd-catalyzed cyanation of this compound?

  • Optimization : Replace Zn(CN)₂ with K₄[Fe(CN)₆] to minimize side reactions. Use DMF as solvent at 120°C with Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) to achieve >85% conversion .
  • Contradictory Data : Some protocols report Zn(CN)₂ efficacy; discrepancies may arise from trace oxygen or moisture. Ensure rigorous inert atmosphere (N₂/Ar) and anhydrous conditions .

Q. What analytical techniques validate hydrogen bonding in the crystal lattice?

  • Single-Crystal XRD : N–H⋯N bond lengths (2.8–3.0 Å) and angles (155–165°) confirm intermolecular interactions. Hirshfeld surface analysis quantifies H-bond contributions (∼25% of total surface area) .
  • IR Spectroscopy : Stretching frequencies at 3350 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=N) correlate with crystallographic data .

Data Interpretation & Mechanistic Studies

Q. How does solvent polarity influence cyclization efficiency during synthesis?

  • Mechanistic Insight : Ethanol (ε = 24.3) stabilizes the transition state via hydrogen bonding, accelerating cyclization vs. aprotic solvents (e.g., THF, ε = 7.5). Kinetic studies show a 2.5-fold rate increase in ethanol .
  • Contradictions : Some protocols use DMF for higher solubility; however, this may promote side reactions (e.g., dimerization). Balance solvent polarity and reaction temperature .

Q. Why do certain derivatives exhibit unexpected fluorescence properties?

  • Structure-Property Relationship : Electron-withdrawing groups (e.g., –CN at C8) extend π-conjugation, shifting fluorescence emission from 420 nm (parent compound) to 480 nm. TD-DFT calculations align with experimental λmax values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.